2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

CAS No.: 1017782-61-4

Cat. No.: VC2304650

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017782-61-4 |

|---|---|

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |

| Standard InChI | InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

| Standard InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N |

| SMILES | C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 |

| Canonical SMILES | C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

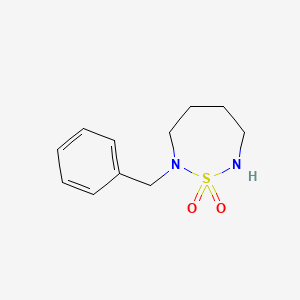

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS: 1017782-61-4) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . The compound contains a seven-membered ring with two nitrogen atoms and one sulfur atom, with the sulfur bearing two oxygen atoms forming a sulfone functional group.

Physical Properties

The compound appears as an off-white to light yellow powder with a melting point of 72-74°C . It demonstrates moderate solubility in common organic solvents such as methanol and dichloromethane.

Structural Characteristics

The structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide features:

-

A seven-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom

-

A sulfonyl (SO₂) group with the sulfur incorporated into the ring

-

A benzyl substituent attached to the nitrogen at position 2

-

A relatively flexible ring system that can adopt various conformations

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |

| CAS Number | 1017782-61-4 |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| SMILES Code | O=S1(N(CC2=CC=CC=C2)CCCCN1)=O |

| InChI | 1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide can be approached through several methodologies, drawing from established protocols for similar thiadiazepane compounds.

Proposed Synthesis Pathway

Based on literature precedent, a potential synthesis route for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide might involve:

-

Reaction of an appropriate linear amine with 2-chloroethanesulfonyl chloride

-

Benzylation of the nitrogen using benzyl bromide or a similar reagent

-

Intramolecular cyclization to form the seven-membered ring

-

Purification by recrystallization or column chromatography

Chemical Reactivity

The reactivity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is characterized by several key functional groups:

Nitrogen Reactivity

The nitrogen atoms possess different reactivity profiles:

-

The benzylated nitrogen (position 2) has reduced nucleophilicity due to substituent effects

-

The secondary nitrogen (position 7) may participate in various reactions including:

-

Alkylation

-

Acylation

-

Hydrogen-bonding interactions

-

Conformational Considerations

The seven-membered ring introduces conformational flexibility that can influence both reactivity and biological activity. This flexibility allows the molecule to adopt various conformations to optimize binding interactions in biological systems.

Related Compounds and Derivatives

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide belongs to a broader family of heterocyclic sulfur-containing compounds, including:

Structurally Related Compounds

Functional Derivatives

Various functional modifications have been explored in related thiadiazepane systems:

-

N-substitution: Beyond benzyl groups, various alkyl and aryl substituents can be attached to the nitrogen atoms

-

Ring fusion: Fusion with aromatic or other heterocyclic rings creates more complex polycyclic systems

-

Ring size variation: Five, six, and seven-membered ring analogues with similar functional groups

Current Research Status and Future Directions

Research Status

-

Library Development: A 50-member library of related 1,2,5-thiadiazepane 1,1-dioxides has been prepared for high-throughput screening .

-

Synthetic Methodology: Development of efficient methods for preparing these heterocyclic scaffolds, including microwave-assisted procedures and flow chemistry approaches .

-

Biological Screening: Submission of related compounds to the NIH Molecular Library Small Molecule Repository (MLSMR) for distribution within the Molecular Libraries Screening Center Network (MLSCN) .

Future Research Directions

Potential future research areas for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide include:

-

Structure-Activity Relationship Studies: Systematic modification of the structure to understand how specific substituents affect biological activity

-

Targeted Drug Development: Exploration as a scaffold for developing compounds targeting specific biological pathways

-

Synthetic Method Development: Further refinement of synthetic approaches to improve yield, scalability, and environmental impact

-

Conformational Analysis: Detailed study of the conformational preferences and their relationship to function

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume